2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)propan-1-ol
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Overview
Description
2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)propan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of 2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)propan-1-ol is still under investigation. However, it is believed to affect various biochemical pathways in the body, including the modulation of neurotransmitter release and the inhibition of inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)propan-1-ol has various biochemical and physiological effects. It has been shown to reduce inflammation, improve cognitive function, and protect against oxidative stress. Additionally, it has been shown to have potential anti-tumor properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)propan-1-ol in lab experiments is its high yield and relatively simple synthesis method. However, one limitation is the lack of information on its potential side effects and toxicity.
Future Directions
There are several future directions for research on 2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)propan-1-ol. One potential direction is the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound. Finally, it may be possible to use this compound as a starting point for the development of novel compounds with potential pharmaceutical applications.
In conclusion, 2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)propan-1-ol is a chemical compound with significant potential in various scientific research fields. Its relatively simple synthesis method, potential anti-inflammatory and anti-tumor properties, and potential applications in the treatment of neurological disorders make it an exciting area of research for future studies.
Synthesis Methods
The synthesis of 2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)propan-1-ol involves several steps, including the reaction of 2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)acetaldehyde with propan-1-ol in the presence of a catalyst. The yield of this method is relatively high, making it a suitable approach for large-scale production.
Scientific Research Applications
2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)propan-1-ol has shown potential applications in various scientific research fields. It has been used in the synthesis of novel compounds with potential anti-inflammatory and anti-tumor properties. Additionally, it has been used in the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease.
properties
IUPAC Name |
2-(6-fluoro-4H-1,3-benzodioxin-8-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-7(4-13)10-3-9(12)2-8-5-14-6-15-11(8)10/h2-3,7,13H,4-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSBXBUXNIQRCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC(=CC2=C1OCOC2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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